2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide
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Overview
Description
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide, also known as BPHC, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the hydrazinecarboxamide family and is a derivative of the widely used anti-cancer drug, hydrazinecarboxamide.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for the survival and growth of cancer cells. 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide can induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and growing. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its potential anti-tumor activity. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is a relatively stable compound and can be easily synthesized in the lab. However, one limitation of using 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide. One potential direction is to investigate the potential use of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide and its potential applications in cancer research. Finally, studies are needed to investigate the potential toxicity of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide and its effects on normal cells.
Synthesis Methods
The synthesis of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction of 3-bromobenzoyl chloride with 3-chlorophenylhydrazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFVWHNKEYUTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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